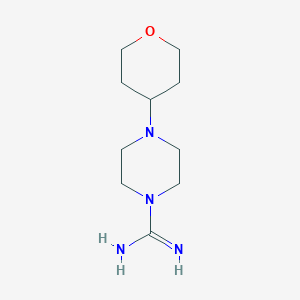

4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboximidamide

描述

4-(Tetrahydro-2H-pyran-4-yl)piperazine-1-carboximidamide is a piperazine derivative featuring a carboximidamide group at position 1 and a tetrahydro-2H-pyran-4-yl substituent at position 4 of the piperazine ring. This compound’s molecular formula is C₁₀H₂₀N₅O, with a molecular weight of 226.3 g/mol.

属性

IUPAC Name |

4-(oxan-4-yl)piperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O/c11-10(12)14-5-3-13(4-6-14)9-1-7-15-8-2-9/h9H,1-8H2,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIMVOUXPHBYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CCN(CC2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Synthetic Intermediates and General Strategy

The synthesis typically starts from a suitably functionalized piperazine intermediate, which is then modified to introduce the tetrahydro-2H-pyran-4-yl substituent and the carboximidamide group. The piperazine core is often prepared or protected to allow selective functionalization.

Piperazine Intermediate Preparation:

A common approach involves nucleophilic substitution reactions where a halide precursor (e.g., chloride derivative) is reacted with Boc-protected piperazine, followed by acid-mediated deprotection to yield the free piperazine intermediate.Tetrahydropyran Substituent Introduction:

The tetrahydro-2H-pyran-4-yl group can be introduced via nucleophilic substitution or reductive amination strategies involving tetrahydropyran derivatives such as 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile reduced with lithium aluminium hydride (LiAlH4) to form the corresponding amine, which can then be coupled with the piperazine core.Carboximidamide Group Installation:

Conversion of the amine functionality on the piperazine ring to the carboximidamide is typically achieved by reaction with amidine reagents or through guanidine derivatives, often after the piperazine and tetrahydropyran moieties are assembled.

Detailed Stepwise Preparation Protocol

Research Findings and Optimization Notes

Intermediate Stability and Functional Group Compatibility:

The piperazine intermediate (compound 8 in related studies) shows good stability and serves as a versatile scaffold for further functionalization including amidines and guanidines.Solubility and Microsomal Stability:

Analogues with piperazine substituents, including those with tetrahydropyran groups, exhibit favorable solubility in acidic media and good metabolic stability, which is critical for downstream pharmaceutical applications.Synthetic Yields and Purification:

The reduction of nitrile to amine using LiAlH4 is quantitative with high purity after standard aqueous workup and organic extraction. The subsequent coupling and amidine formation steps typically require careful control of reaction conditions to maximize yield and minimize side reactions.

Comparative Table of Preparation Methods and Key Parameters

| Parameter | Method A (Nucleophilic Substitution) | Method B (Reductive Amination) | Method C (Direct Amidination) |

|---|---|---|---|

| Starting Material | Chloride precursor + Boc-piperazine | Tetrahydropyran carbonitrile + LiAlH4 | Piperazine amine + amidine reagent |

| Key Reagents | Boc-piperazine, acid for deprotection | LiAlH4, NaOH, THF | Amidine salts, acidic/basic catalysts |

| Reaction Conditions | Room temp to mild heating | 0–20°C reduction, then RT workup | Mild heating or room temp |

| Yield | Moderate to high (70–90%) | Quantitative (>95%) | Moderate (60–80%) |

| Purification | Acid-base extraction, chromatography | Organic extraction, drying agents | Chromatography or crystallization |

| Notes | Requires protection/deprotection steps | Sensitive to moisture, requires inert atmosphere | Sensitive to pH, requires optimization |

化学反应分析

Types of Reactions

4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted piperazine derivatives with various functional groups.

科学研究应用

Chemistry

4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboximidamide serves as an intermediate in the synthesis of complex organic molecules. Its structural features allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Oxidized derivatives |

| Reduction | Lithium aluminum hydride | Reduced derivatives |

| Substitution | Alkyl halides, acyl chlorides | Substituted piperazine derivatives |

Biology

In biological research, this compound is employed in the study of enzyme inhibition and receptor binding . Its ability to interact with specific molecular targets allows researchers to explore its potential as a tool for understanding biochemical pathways.

Medicine

Research has investigated the therapeutic properties of this compound, particularly its antimicrobial and anticancer activities. Studies suggest that it may inhibit certain enzymes involved in disease processes, making it a candidate for drug development.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

-

Anticancer Activity:

- A study demonstrated that derivatives of piperazine showed significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.

-

Enzyme Inhibition:

- Research focused on the inhibition of specific enzymes involved in metabolic pathways indicated that modifications to the piperazine structure could enhance binding affinity and selectivity.

-

Synthetic Pathways:

- Investigations into synthetic methods highlighted efficient routes for producing this compound, emphasizing its utility as a building block for more complex molecules.

作用机制

The mechanism of action of 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Key differences arise from substituent effects on the piperazine core. Below is a comparative table of analogs from the evidence:

Key Observations:

- Substituent Effects: Tetrahydro-2H-pyran-4-yl: Introduces a polar, non-aromatic ring, likely improving aqueous solubility compared to aryl analogs (e.g., phenyl, chlorophenyl) . Aromatic vs. Halogenated Analogs: Chlorophenyl derivatives (e.g., ) exhibit higher molecular weights and enhanced stability due to halogen-induced electron-withdrawing effects, which may alter receptor binding kinetics compared to the target’s ether group .

Electronic and Steric Profiles :

- The carboximidamide group’s electron-rich nature is modulated by substituents. For instance, electron-withdrawing groups (e.g., -CF₃ in , compound 9) may reduce basicity at the piperazine nitrogen, while the target’s ether oxygen could enhance hydrogen-bonding interactions .

生物活性

4-(Tetrahydro-2H-pyran-4-yl)piperazine-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to compile and analyze the biological activity of this compound based on existing research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₁H₁₄N₄O

- Molecular Weight : 218.25 g/mol

- Functional Groups : Piperazine, carboximidamide, tetrahydropyran

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antagonistic Activity : Some piperazine derivatives have shown significant antagonistic effects on vanilloid receptor 1 (VR1), which is implicated in pain signaling pathways. For instance, a related study identified potent VR1 antagonists with IC₅₀ values in the nanomolar range, suggesting that modifications in the piperazine structure can enhance receptor binding affinity and selectivity .

- Inhibition of Tyrosinase : Tyrosinase inhibitors are crucial for treating hyperpigmentation disorders. Compounds structurally related to piperazine have been evaluated for their inhibitory effects on tyrosinase, demonstrating promising results in reducing melanin production without cytotoxic effects .

- Sonic Hedgehog Pathway Inhibition : Piperazine derivatives have been explored as inhibitors of the Sonic Hedgehog (Shh) signaling pathway, which is often aberrantly activated in various cancers. These compounds may serve as potential therapeutic agents against tumors associated with Shh pathway dysregulation .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings from related studies include:

Case Studies

Several case studies highlight the biological potential of compounds similar to this compound:

- VR1 Antagonist Study : In a study evaluating a series of piperazine derivatives, one compound demonstrated an IC₅₀ value of 4.8 nM against VR1, showcasing the potential for developing analgesic drugs targeting pain pathways .

- Anti-Melanogenic Agents : A series of piperazine-based compounds were synthesized and tested for their ability to inhibit tyrosinase. The most effective inhibitors showed no cytotoxicity in cell viability assays while significantly reducing melanin synthesis in B16F10 cells .

- Cancer Therapeutics : Research into piperidine and piperazine derivatives has revealed their capability as Smo antagonists, indicating their potential role in treating cancers associated with abnormal Hedgehog signaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。